molecular formula C19H21F2N3O B2440208 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954047-58-6

3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2440208
CAS RN: 954047-58-6
M. Wt: 345.394
InChI Key: HXSIRMJCCUIVEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as dual-space algorithm and full-matrix least squares against F2 . The exact structure is not available in the search results, but it can be determined using these techniques.

Scientific Research Applications

Coordination Chemistry and Properties

Compounds containing elements like 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide show significant variability in chemistry and properties. These include diverse applications in the preparation of complex compounds, exhibiting unique spectroscopic properties, structural characteristics, magnetic properties, and potential biological and electrochemical activities. Such compounds can highlight areas of potential interest for further investigation, particularly in unknown analogues (Boča, Jameson, & Linert, 2011).

Environmental Biodegradability

The environmental fate of polyfluoroalkyl chemicals, including compounds like 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide, is of significant concern due to their potential persistence and bioaccumulation. Investigations into microbial degradation pathways, half-lives, and defluorination potentials are crucial for understanding the environmental impacts of such compounds and their precursors (Liu & Avendaño, 2013).

Pharmacodynamics and Pharmacokinetics

Research on compounds structurally related to 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide, such as cisapride, provides insights into their pharmacodynamic and pharmacokinetic properties. These studies contribute to understanding how such compounds can be used as prokinetic agents in gastrointestinal motility disorders, offering a basis for new therapeutic applications (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Synthesis of Central Nervous System (CNS) Acting Drugs

Functional chemical groups in compounds like 3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide are explored for their potential in synthesizing novel CNS acting drugs. These studies aim to identify lead molecules that can serve as the basis for developing compounds with CNS activity, addressing challenges such as addiction and tolerance associated with many existing CNS drugs (Saganuwan, 2017).

properties

IUPAC Name

3,4-difluoro-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-17-5-4-15(11-18(17)21)19(25)23-12-14-6-9-24(10-7-14)13-16-3-1-2-8-22-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSIRMJCCUIVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

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